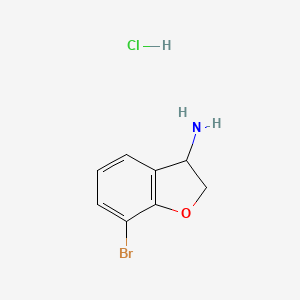

7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a useful research compound. Its molecular formula is C8H9BrClNO and its molecular weight is 250.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polymer Chemistry and Electronic Applications

The synthesis and study of aminobenzodione-based polymers, including those derived from bromophenyl-benzodifuranone monomers, have highlighted their potential in polymer chemistry. These polymers exhibit low bandgaps, broad UV/vis absorption bands, and significant solvatochromic shifts, indicating their suitability for electronic applications due to their high photostability and extinction coefficients (Zhang et al., 2014).

Crystal Structure Analysis

The preparation and X-ray crystal structure analysis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one from key starting materials under microwave conditions has provided insights into the molecular stabilization mechanisms. This synthesis approach has demonstrated the significance of non-classical hydrogen bonds in the stability of crystal structures (Du & Wu, 2020).

Insecticidal Activity

Research into the synthesis of benzofuran derivatives for novel insecticides has revealed that compounds like 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines show significant insecticidal activity against pests such as Aphis fabae. These findings suggest the potential of these compounds in agricultural applications (Luo Xian, 2011).

Organic Synthesis Techniques

Innovative methods in organic synthesis have been developed, such as the preparation of 2‐amino‐5‐methyl‐7H‐1,3,4‐thiadiazolo[3,2‐α]pyrimidin‐7‐ones, illustrating the versatility of bromo and amino derivatives in the synthesis of heterocyclic compounds. These techniques underscore the importance of bromo and amino derivatives in medicinal chemistry and drug design (Safarov et al., 2005).

Antioxidant Activity

The synthesis of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes via Buchwald-Hartwig C-N cross-coupling has been explored for its antioxidant properties. These compounds exhibit potent antioxidant activity, highlighting their potential in developing therapeutic agents for diseases associated with oxidative stress (Queiroz et al., 2007).

BET Inhibitors for Cancer Therapy

The optimization of 2,3-dihydrobenzofurans as bromo and extra-terminal domain (BET) inhibitors has led to the development of highly potent and selective compounds for BD2 over BD1. Such inhibitors show promise in cancer therapy due to their favorable pharmacokinetics and solubility profiles (Lucas et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Mecanismo De Acción

Pharmacokinetics

The pharmacokinetic properties of 7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties can impact the bioavailability of the compound.

Análisis Bioquímico

Biochemical Properties

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Cellular Effects

Related benzofuran compounds have been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related 2,3-dihydrobenzofurans have been developed as potent inhibitors of the Bromo and Extra Terminal domain (BET) family, which are involved in a range of diseases .

Temporal Effects in Laboratory Settings

Related 2,3-dihydrobenzofurans have been developed with good in vivo rat and dog pharmacokinetics .

Dosage Effects in Animal Models

Related 2,3-dihydrobenzofurans have been developed with good in vivo rat and dog pharmacokinetics .

Metabolic Pathways

Related 2,3-dihydrobenzofurans have been developed with good in vivo rat and dog pharmacokinetics .

Transport and Distribution

Related 2,3-dihydrobenzofurans have been developed with good in vivo rat and dog pharmacokinetics .

Subcellular Localization

Related 2,3-dihydrobenzofurans have been developed with good in vivo rat and dog pharmacokinetics .

Propiedades

IUPAC Name |

7-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJLGAROGPJXJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=CC=C2)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2522253.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2522255.png)

![N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B2522256.png)

![(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2522260.png)

![N-(2,4-difluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2522261.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2522272.png)

![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2522273.png)